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Compound of Interest

Compound Name: 2-Bromo-N-(tert-butyl)butanamide

Cat. No.: B1340993

Technical Guide: 2-bromo-N-(3-
methylbutyl)butanamide

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of the known physical and chemical
properties of 2-bromo-N-(3-methylbutyl)butanamide. Due to the compound's status as a
research chemical, publicly available data is limited. This document consolidates available
information and presents generalized experimental workflows relevant to its synthesis and
potential characterization. The guide is intended to serve as a foundational resource for
researchers working with this and structurally related molecules.

Chemical Identity and Physical Properties

2-bromo-N-(3-methylbutyl)butanamide is a halogenated amide. Its core structure consists of a
butanamide backbone, substituted with a bromine atom at the alpha-position (carbon-2) and a
3-methylbutyl (isoamyl) group attached to the amide nitrogen. While specific experimental data
such as melting point, boiling point, and solubility are not widely reported, its fundamental
molecular identifiers have been established.

Table 1: Chemical Identifiers and Computed Properties
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Property Value Source
IUPAC Name 2-bromo-N-(3- N/A
methylbutyl)butanamide

Molecular Formula CoH18BrNO [1]
Molecular Weight 236.16 g/mol [1]

CAS Number Not Available N/A
Appearance Not Available N/A
Melting Point Not Available N/A
Boiling Point Not Available N/A
Solubility Not Available N/A

| Stability | Not Available | N/A |

Synthesis and Experimental Protocols

Detailed, peer-reviewed synthesis protocols for 2-bromo-N-(3-methylbutyl)butanamide are not
readily available in the public domain. However, a standard and logical synthetic route would
involve the amidation of an activated 2-bromobutanoic acid derivative with 3-methylbutan-1-
amine (isoamylamine).

General Synthesis Methodology: Acyl Halide Amidation

The most common laboratory-scale synthesis for such an amide involves a two-step process:
the conversion of the carboxylic acid to a more reactive acyl halide, followed by the reaction
with the desired amine.

Step 1: Formation of 2-bromobutanoyl chloride 2-bromobutanoic acid is reacted with a
chlorinating agent, such as thionyl chloride (SOCIz) or oxalyl chloride ((COCI)z2), typically in an
inert aprotic solvent (e.g., dichloromethane, DCM). The reaction is usually performed at room
temperature or with gentle heating. The volatile byproducts (SO2z and HCI) are easily removed,
driving the reaction to completion.
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Step 2: Amidation The resulting 2-bromobutanoyl chloride is then reacted with 3-methylbutan-1-
amine. This reaction is typically carried out in a non-protic solvent like DCM in the presence of
a non-nucleophilic base (e.qg., triethylamine, pyridine) to neutralize the HCI generated during
the reaction. The amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the
acyl chloride to form the amide bond.

Purification: The final product would typically be purified using liquid-liquid extraction to remove
water-soluble salts, followed by column chromatography on silica gel to isolate the pure amide
from any remaining starting materials or byproducts.

Visualization of Synthetic Workflow

The following diagram illustrates the logical flow of the proposed synthesis.
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Caption: Hypothetical workflow for the synthesis of the target compound.

Potential Biological Activity and Research
Applications
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As a research biochemical, 2-bromo-N-(3-methylbutyl)butanamide is likely intended for use in
early-stage discovery and development.[1] Halogenated organic molecules are of significant
interest in medicinal chemistry as the halogen atom can influence the molecule's lipophilicity,
metabolic stability, and binding affinity to biological targets.

Without specific data, its application would likely fall into screening campaigns or as a building
block for more complex molecules. A typical investigative workflow for a novel compound like
this is outlined below.

Logical Workflow for Compound Characterization

This diagram illustrates a generalized workflow for investigating a novel research chemical to
determine its potential as a lead compound in drug discovery.
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Caption: Logical workflow for a Structure-Activity Relationship study.

Conclusion

2-bromo-N-(3-methylbutyl)butanamide is a research compound with a defined chemical
structure.[1] However, a significant gap exists in the public domain regarding its experimental
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physical properties, detailed synthetic procedures, and biological activity. The information and
generalized protocols presented in this guide serve as a starting point for researchers,
providing a theoretical framework for its synthesis and potential avenues for investigation in the
field of medicinal chemistry or materials science. Further experimental work is required to fully
characterize this molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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